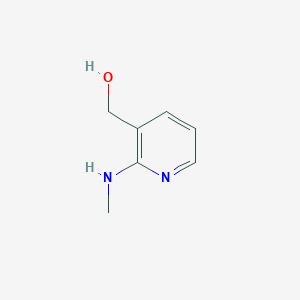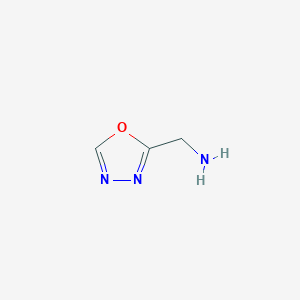
2-氟-4-哌啶-1-基苯甲醛
描述
2-Fluoro-4-piperidin-1-yl-benzaldehyde is an organic compound with the molecular formula C12H14FNO and a molecular weight of 207.25 g/mol . It is characterized by the presence of a fluorine atom at the second position and a piperidin-1-yl group at the fourth position on the benzaldehyde ring. This compound is primarily used in research and development within the fields of chemistry and pharmacology.
科学研究应用
2-Fluoro-4-piperidin-1-yl-benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is investigated for its potential pharmacological properties, including its role in drug discovery and development.
Industry: It is used in the production of specialty chemicals and materials.
生化分析
Biochemical Properties
2-Fluoro-4-piperidin-1-yl-benzaldehyde plays a significant role in biochemical reactions, particularly in the field of proteomics research . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit tubulin polymerization, which is crucial for cell division and intracellular transport . The nature of these interactions often involves binding to specific active sites on the enzymes or proteins, leading to inhibition or modulation of their activity.
Cellular Effects
The effects of 2-Fluoro-4-piperidin-1-yl-benzaldehyde on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with tubulin can disrupt the mitotic spindle formation, leading to cell cycle arrest and apoptosis in proliferating cells . Additionally, it may alter the expression of genes involved in cell cycle regulation and apoptosis, further influencing cellular outcomes.
Molecular Mechanism
At the molecular level, 2-Fluoro-4-piperidin-1-yl-benzaldehyde exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with tubulin, which inhibits its polymerization . This inhibition prevents the formation of microtubules, essential components of the cytoskeleton, thereby disrupting cell division. Furthermore, it may also interact with other biomolecules, leading to enzyme inhibition or activation and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Fluoro-4-piperidin-1-yl-benzaldehyde can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to 2-Fluoro-4-piperidin-1-yl-benzaldehyde can lead to sustained inhibition of cell division and potential cytotoxicity.
Dosage Effects in Animal Models
The effects of 2-Fluoro-4-piperidin-1-yl-benzaldehyde vary with different dosages in animal models. At lower doses, it may exhibit minimal toxicity and effectively inhibit cell proliferation. At higher doses, it can cause significant toxic or adverse effects, including severe cytotoxicity and organ damage . Threshold effects are often observed, where a specific dosage range is required to achieve the desired biochemical or pharmacological outcomes without causing excessive toxicity.
Metabolic Pathways
2-Fluoro-4-piperidin-1-yl-benzaldehyde is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound may undergo biotransformation, leading to the formation of metabolites that can further influence metabolic flux and metabolite levels . Understanding these pathways is crucial for optimizing its use in research and therapeutic applications.
Transport and Distribution
The transport and distribution of 2-Fluoro-4-piperidin-1-yl-benzaldehyde within cells and tissues are essential for its activity. It may interact with specific transporters or binding proteins that facilitate its uptake and distribution . The compound’s localization and accumulation within cells can significantly impact its biochemical and pharmacological effects.
Subcellular Localization
The subcellular localization of 2-Fluoro-4-piperidin-1-yl-benzaldehyde is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall efficacy in biochemical and pharmacological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-piperidin-1-yl-benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzaldehyde and piperidine.
Reaction: The reaction involves the nucleophilic substitution of the fluorine atom on the benzaldehyde ring by the piperidin-1-yl group. This can be achieved using a suitable base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Reaction Conditions: The reaction is typically carried out at elevated temperatures (around 80-100°C) for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for 2-Fluoro-4-piperidin-1-yl-benzaldehyde are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
化学反应分析
Types of Reactions
2-Fluoro-4-piperidin-1-yl-benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride in an aprotic solvent.
Major Products
Oxidation: 2-Fluoro-4-piperidin-1-yl-benzoic acid.
Reduction: 2-Fluoro-4-piperidin-1-yl-benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
作用机制
The mechanism of action of 2-Fluoro-4-piperidin-1-yl-benzaldehyde is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The piperidine moiety may play a role in modulating the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
2-Fluoro-4-morpholin-4-yl-benzaldehyde: Similar structure with a morpholine ring instead of a piperidine ring.
2-Fluoro-4-pyrrolidin-1-yl-benzaldehyde: Similar structure with a pyrrolidine ring instead of a piperidine ring.
2-Fluoro-4-piperazin-1-yl-benzaldehyde: Similar structure with a piperazine ring instead of a piperidine ring.
Uniqueness
2-Fluoro-4-piperidin-1-yl-benzaldehyde is unique due to the presence of the piperidine ring, which can impart distinct chemical and biological properties compared to other similar compounds
属性
IUPAC Name |
2-fluoro-4-piperidin-1-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO/c13-12-8-11(5-4-10(12)9-15)14-6-2-1-3-7-14/h4-5,8-9H,1-3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWOVDUNJKQSSNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=C(C=C2)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopropanamine](/img/structure/B1309402.png)



![Ethyl 1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylate](/img/structure/B1309426.png)







![3-[(4-Fluorophenyl)sulfonyl]propanenitrile](/img/structure/B1309453.png)
